molecular formula C14H11NO5 B8683967 Methyl 3-(3-nitrophenoxy)benzoate

Methyl 3-(3-nitrophenoxy)benzoate

Cat. No. B8683967
M. Wt: 273.24 g/mol
InChI Key: NXSBKTSQQLWANJ-UHFFFAOYSA-N
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Patent
US05710171

Procedure details

To a solution of 1 (440 mg) in 30 mL of methanol under a nitrogen atmosphere was added 10% Pd/C (30 mg). The solution was purged with H2 gas, then stirred at room temperature under a balloon atmosphere of H2. After 8 h, the reaction was flushed with nitrogen and filtered through celite to remove the catalyst, then concentrated in vacuo. The resulting brown oil was used without further purification.
Name
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([O:11][C:12]2[CH:13]=[C:14]([N+:18]([O-])=O)[CH:15]=[CH:16][CH:17]=2)[CH:8]=[CH:9][CH:10]=1)([O:3][CH3:4])=[O:2]>CO.[Pd]>[C:1]([C:5]1[CH:6]=[C:7]([O:11][C:12]2[CH:13]=[C:14]([NH2:18])[CH:15]=[CH:16][CH:17]=2)[CH:8]=[CH:9][CH:10]=1)([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
C(=O)(OC)C=1C=C(C=CC1)OC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under a balloon atmosphere of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with H2 gas
CUSTOM
Type
CUSTOM
Details
the reaction was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was used without further purification

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(=O)(OC)C=1C=C(C=CC1)OC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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